molecular formula C7H5BrF3N B3277433 2-Bromo-5-methyl-3-(trifluoromethyl)pyridine CAS No. 65996-08-9

2-Bromo-5-methyl-3-(trifluoromethyl)pyridine

Cat. No. B3277433
CAS RN: 65996-08-9
M. Wt: 240.02 g/mol
InChI Key: LLQQLOGTHMJBBU-UHFFFAOYSA-N
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Description

2-Bromo-5-methyl-3-(trifluoromethyl)pyridine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a pyridine derivative that contains a bromine atom, a methyl group, and a trifluoromethyl group. The chemical formula for 2-Bromo-5-methyl-3-(trifluoromethyl)pyridine is C8H6BrF3N, and its molecular weight is 267.04 g/mol.

Mechanism of Action

The mechanism of action of 2-Bromo-5-methyl-3-(trifluoromethyl)pyridine is not fully understood. However, it has been proposed that this compound may exert its biological effects by inhibiting specific enzymes or proteins in cells. For example, it has been reported that 2-Bromo-5-methyl-3-(trifluoromethyl)pyridine can inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation.
Biochemical and Physiological Effects
2-Bromo-5-methyl-3-(trifluoromethyl)pyridine has been shown to have a range of biochemical and physiological effects. For example, it has been reported that this compound can induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer activity. Additionally, 2-Bromo-5-methyl-3-(trifluoromethyl)pyridine has been shown to have antibacterial and antifungal properties, which may be due to its ability to disrupt the cell membranes of these microorganisms.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Bromo-5-methyl-3-(trifluoromethyl)pyridine in lab experiments is its high yield and purity. Additionally, this compound is relatively stable and can be stored for long periods without significant degradation. However, one limitation of using 2-Bromo-5-methyl-3-(trifluoromethyl)pyridine is its potential toxicity, which may require special handling and disposal procedures.

Future Directions

There are several future directions for research on 2-Bromo-5-methyl-3-(trifluoromethyl)pyridine. One area of interest is the development of new synthetic methods for this compound and its derivatives. Additionally, further studies are needed to elucidate the mechanism of action of 2-Bromo-5-methyl-3-(trifluoromethyl)pyridine and its potential applications in the treatment of various diseases. Finally, more research is needed to assess the potential environmental impacts of this compound and its derivatives.

Scientific Research Applications

2-Bromo-5-methyl-3-(trifluoromethyl)pyridine has been extensively studied for its potential applications in various fields of scientific research. One of the most notable applications of this compound is its use as a building block in the synthesis of pharmaceuticals and agrochemicals. It has been reported that 2-Bromo-5-methyl-3-(trifluoromethyl)pyridine can be used to synthesize compounds with potent antimicrobial, antifungal, and anticancer activities.

properties

IUPAC Name

2-bromo-5-methyl-3-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3N/c1-4-2-5(7(9,10)11)6(8)12-3-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQQLOGTHMJBBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601259393
Record name 2-Bromo-5-methyl-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601259393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65996-08-9
Record name 2-Bromo-5-methyl-3-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65996-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-methyl-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601259393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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